
6-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system containing nitrogen atoms, which imparts unique chemical and biological properties. It is of interest in various fields such as medicinal chemistry, organic synthesis, and materials science due to its potential biological activities and versatile reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one typically involves multi-step organic reactions starting from readily available precursors. One common synthetic route includes:
Starting Material: The synthesis often begins with 2-aminopyridine.
Cyclization: The aminopyridine undergoes cyclization with an appropriate aldehyde or ketone to form the naphthyridine core.
Methoxylation: Introduction of the methoxy group is achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.
Catalysis: Employing catalytic methods to improve reaction rates and selectivity.
Green Chemistry: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridinones.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the methoxy group or other positions on the ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution with alkoxides.
Major Products
Oxidation Products: Naphthyridinones.
Reduction Products: Dihydro or tetrahydro naphthyridines.
Substitution Products: Various substituted naphthyridines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one has several applications in scientific research:
Medicinal Chemistry: Investigated for potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science: Explored for its potential in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy group and the naphthyridine core can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-1,8-naphthyridin-4(1H)-one: Lacks the methoxy group, which may affect its reactivity and biological activity.
6-Hydroxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one: The hydroxy group can lead to different hydrogen bonding patterns and solubility properties.
6-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one: The chloro substituent can influence the compound’s electronic properties and reactivity.
Uniqueness
6-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one is unique due to the presence of the methoxy group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may also influence its binding interactions with biological targets, making it a valuable scaffold in drug discovery and development.
Eigenschaften
Molekularformel |
C9H10N2O2 |
|---|---|
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
6-methoxy-2,3-dihydro-1H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C9H10N2O2/c1-13-6-4-7-8(12)2-3-10-9(7)11-5-6/h4-5H,2-3H2,1H3,(H,10,11) |
InChI-Schlüssel |
NWQHLSKDTGBVAU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(NCCC2=O)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


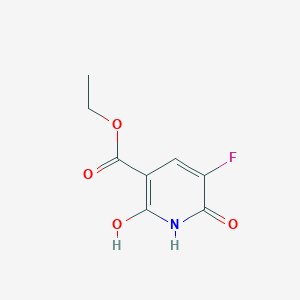
![3-Methylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione](/img/structure/B13024950.png)
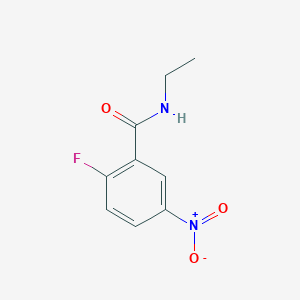
![3-Azabicyclo[3.3.1]non-6-ene-3-carboxylic acid](/img/structure/B13024972.png)
![1-Isopropyl-6-methyl-3-(4-(piperazin-1-ylmethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13024977.png)
![7-Methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine](/img/structure/B13024978.png)
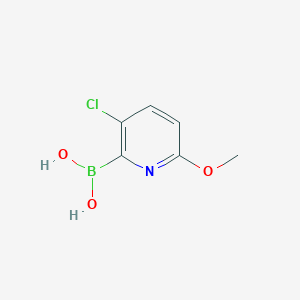
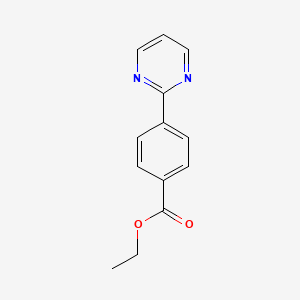
![3-(Naphthalen-1-ylmethyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13025001.png)


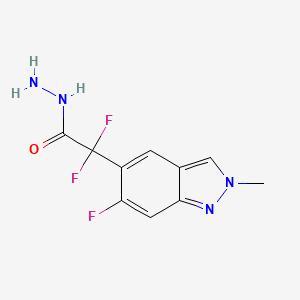
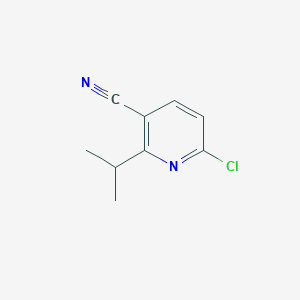
![3-(2,6-Dimethylimidazo[2,1-b]thiazol-5-yl)-N-(4-methylthiazol-2-yl)acrylamide](/img/structure/B13025018.png)
